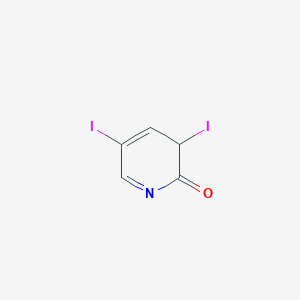
3,5-diiodo-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-3H-pyridin-2-one is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridinone ring. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-3H-pyridin-2-one typically involves the iodination of pyridinone derivatives. One common method is the direct iodination of 3H-pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridinone derivatives .
Scientific Research Applications
3,5-Diiodo-3H-pyridin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its ability to interact with biological targets through hydrogen bonding.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,5-diiodo-3H-pyridin-2-one involves its interaction with molecular targets through hydrogen bonding and halogen bonding. The iodine atoms enhance the compound’s ability to form halogen bonds with electron-rich sites on biological molecules, thereby modulating their activity. This makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-3H-pyridin-2-one: Similar structure but with chlorine atoms instead of iodine.
3,5-Dibromo-3H-pyridin-2-one: Bromine atoms replace the iodine atoms.
3-Iodo-3H-pyridin-2-one: Only one iodine atom at the 3 position
Uniqueness
3,5-Diiodo-3H-pyridin-2-one is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and ability to form halogen bonds. This makes it more effective in certain applications compared to its chloro and bromo counterparts .
Properties
Molecular Formula |
C5H3I2NO |
|---|---|
Molecular Weight |
346.89 g/mol |
IUPAC Name |
3,5-diiodo-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
LSZZEKRRRMVYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















